molecular formula C6H7F3O3 B041367 Ethyl 4,4,4-trifluoroacetoacetate CAS No. 372-31-6

Ethyl 4,4,4-trifluoroacetoacetate

Cat. No. B041367
Key on ui cas rn: 372-31-6
M. Wt: 184.11 g/mol
InChI Key: OCJKUQIPRNZDTK-UHFFFAOYSA-N
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Patent
US09139507B2

Procedure details

Ethyl trifluoroacetate (142.1 g, 1.00 moles) is mixed with ethyl acetate (229.1 g, 2.60 moles) under nitrogen at 5-10° C. Sodium ethoxide (71.5 g, 1.05 moles) is added portion-wise at the same temperature. The addition is exothermic, bringing the temperature gradually to 40-55° C. The mixture is heated to 60-65° C. and kept at that temperature for 3 hours. GC indicates a conversion of 98.8%.
Quantity
142.1 g
Type
reactant
Reaction Step One
Quantity
229.1 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3](OCC)=[O:4].[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[O-]CC.[Na+]>>[F:1][C:2]([F:9])([F:8])[C:3](=[O:4])[CH2:11][C:10]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
142.1 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
229.1 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
71.5 g
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
gradually to 40-55° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC(C(CC(=O)OCC)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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